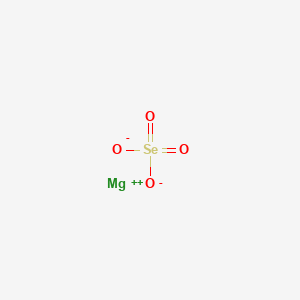
Acetylacetonatobis(ethylen)rhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylacetonatobis(ethylene)rhodium(I) is a coordination compound commonly used as a precursor to synthesize mononuclear rhodium complexes. It is also employed as a catalyst in asymmetric arylation reactions . The compound has the empirical formula C9H15O2Rh and a molecular weight of 258.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Acetylacetonatobis(ethylene)rhodium(I) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene)rhodium(I) is typically synthesized by reacting rhodium trichloride with acetylacetone and ethylene under controlled conditions. The reaction involves the formation of a rhodium-acetylacetonate complex, which is then treated with ethylene to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylacetonatobis(ethylene)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The ethylene ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: Rhodium complexes with substituted ligands.
Wirkmechanismus
The mechanism by which Acetylacetonatobis(ethylene)rhodium(I) exerts its effects involves the coordination of the rhodium center with various ligands. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of electrons and protons, enabling various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(ethylene)rhodium(I) acetylacetonate
- Diethylene (acetylacetonato)rhodium
- Bis(η2-ethene)(2,4-pentanedionato-κO,κO′)rhodium
Uniqueness
Acetylacetonatobis(ethylene)rhodium(I) is unique due to its specific combination of ethylene and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in asymmetric arylation reactions, distinguishing it from other rhodium complexes .
Eigenschaften
CAS-Nummer |
12082-47-2 |
|---|---|
Molekularformel |
C9H15O2Rh- |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
ethene;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;2*1-2H2;/q-1;;; |
InChI-Schlüssel |
FUBJEWKSRADMDM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.C=C.C=C.[Rh] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of Acetylacetonatobis(ethylene)rhodium(I) and how does its structure contribute to its activity?
A1: Acetylacetonatobis(ethylene)rhodium(I), often abbreviated as [(acac)Rh(C2H4)2], is a valuable catalyst in various organic reactions. Its structure plays a crucial role in its catalytic properties []:
Q2: Are there any safety concerns associated with handling Acetylacetonatobis(ethylene)rhodium(I) in a laboratory setting?
A2: Yes, safety precautions are crucial when handling Acetylacetonatobis(ethylene)rhodium(I) []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)



